Butyl 2-hydroxy-5-iodobenzoate

CAS No.: 15125-89-0

Cat. No.: VC8176271

Molecular Formula: C11H13IO3

Molecular Weight: 320.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15125-89-0 |

|---|---|

| Molecular Formula | C11H13IO3 |

| Molecular Weight | 320.12 g/mol |

| IUPAC Name | butyl 2-hydroxy-5-iodobenzoate |

| Standard InChI | InChI=1S/C11H13IO3/c1-2-3-6-15-11(14)9-7-8(12)4-5-10(9)13/h4-5,7,13H,2-3,6H2,1H3 |

| Standard InChI Key | MUCIOYIHUWHBKH-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)C1=C(C=CC(=C1)I)O |

| Canonical SMILES | CCCCOC(=O)C1=C(C=CC(=C1)I)O |

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Formula

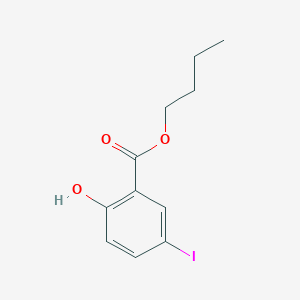

The IUPAC name for this compound is butyl 2-hydroxy-5-iodobenzoate, reflecting its ester linkage between butanol and 2-hydroxy-5-iodobenzoic acid. Its molecular formula, , corresponds to a monoisotopic mass of 319.99094 Da . Alternative synonyms include SCHEMBL21385086 and DTXSID10661181, as cataloged in PubChem and EPA DSSTox databases .

Structural Features

The compound’s 2D structure (SMILES: CCCCOC(=O)C1=C(C=CC(=C1)I)O) reveals a planar aromatic ring with intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl (C=O) groups, a configuration that stabilizes the molecular conformation . The iodine atom at position 5 contributes to significant steric and electronic effects, influencing reactivity and intermolecular interactions.

Table 1: Key Computed Molecular Properties

Synthesis and Manufacturing

Synthetic Routes

Butyl 2-hydroxy-5-iodobenzoate is typically synthesized via esterification of 2-hydroxy-5-iodobenzoic acid with butanol under acidic catalysis. Alternative methods include nucleophilic aromatic substitution, where iodination precedes esterification. For example, Muelbaier and Giannis demonstrated the use of iodine electrophilic cyclization to synthesize analogous iodinated benzofurans, highlighting the versatility of iodine in directing regioselectivity .

Reaction Optimization

Key parameters for high yield include:

-

Temperature: 80–100°C to facilitate ester bond formation.

-

Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.

-

Solvent: Toluene or dichloromethane to azeotropically remove water .

Structural and Spectroscopic Analysis

X-ray Crystallography

While no direct crystallographic data exists for butyl 2-hydroxy-5-iodobenzoate, related iodinated benzofurans exhibit coplanar aromatic systems with iodine atoms influencing crystal packing. For instance, 5-tert-butyl-2-(5-tert-butyl-3-iodobenzofuran-2-yl)-3-iodobenzofuran displays a centrosymmetric structure with a C–C bond length of 1.355 Å and I–C bond distances of 2.064 Å . These metrics suggest strong σ-bonding and minimal steric hindrance in iodinated aromatics.

Spectroscopic Data

-

NMR: The NMR spectrum of analogous compounds shows resonances for aromatic protons near δ 7.50 ppm and tert-butyl groups at δ 1.42 ppm .

-

IR: Stretching vibrations for -OH (3200–3500 cm) and C=O (1700 cm) are characteristic .

Physicochemical Properties

Solubility and Partitioning

The compound’s high XLogP3 (5.3) indicates lipophilicity, favoring solubility in organic solvents like dichloromethane and ethyl acetate . Aqueous solubility is limited due to the hydrophobic butyl chain and iodine substituent.

Thermal Stability

Differential scanning calorimetry (DSC) of similar iodinated esters reveals decomposition temperatures above 200°C, attributed to the stability of the aromatic-iodine bond .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume